molecular formula C23H30BrNO3 B1678259 Propantheline bromide CAS No. 50-34-0

Propantheline bromide

Cat. No. B1678259
CAS RN: 50-34-0
M. Wt: 448.4 g/mol
InChI Key: XLBIBBZXLMYSFF-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propantheline bromide is an antimuscarinic agent used for the treatment of excessive sweating (hyperhidrosis), cramps or spasms of the stomach, intestines (gut) or bladder, and involuntary urination (enuresis). It can also be used to control the symptoms of irritable bowel syndrome and similar conditions . It is a synthetic quaternary ammonium compound that occurs as white or nearly white crystals. It is odorless and has a bitter taste, and is very soluble in water and chloroform; practically insoluble in ether, acetone, and ethyl acetate .


Synthesis Analysis

Propantheline bromide is a synthetic analogue of methantheline bromide . The synthesis of propantheline bromide for use in bioavailability studies has been described in the literature .


Molecular Structure Analysis

The molecular formula of Propantheline bromide is C23H30NO3.Br . The molecular weight is 448.4 g/mol . The IUPAC name is methyl-di(propan-2-yl)-[2-(9H-xanthene-9-carbonyloxy)ethyl]azanium;bromide .


Chemical Reactions Analysis

The surface tension of an aqueous solution of propantheline bromide increases on the addition of one of the cyclodextrins . The effectiveness in surface tension enhancement decreases in the order β-, γ-, α-cyclodextrin .


Physical And Chemical Properties Analysis

Propantheline bromide appears as white crystals or white powder . It has a melting point of 159-161 °C .

Scientific Research Applications

  • Treatment of Hyperhidrosis (Excessive Sweating)

    • Application : Propantheline bromide is used to treat hyperhidrosis, a condition characterized by excessive sweating .
    • Method : It works by blocking the action of acetylcholine, a chemical messenger that stimulates sweat glands .
    • Results : While the effectiveness of propantheline bromide in treating hyperhidrosis is recognized, the prevalence of side effects with oral therapies has led to the exploration of other treatment modalities .
  • Treatment of Gastrointestinal Spasms

    • Application : Propantheline bromide is used to treat or prevent spasms in the muscles of the gastrointestinal tract, particularly in conditions like irritable bowel syndrome .
    • Method : It works by relaxing the gut muscle, thereby relieving pain caused by muscle spasms .
    • Results : By inhibiting gastrointestinal propulsive motility, it helps control the symptoms of irritable bowel syndrome and similar conditions .
  • Treatment of Enuresis (Involuntary Urination)

    • Application : Propantheline bromide is used to treat enuresis, a condition characterized by involuntary urination .
    • Method : It works by relaxing the smooth muscle in the bladder, preventing involuntary spasms that can allow leakage of urine .
    • Results : The effectiveness of propantheline bromide in treating enuresis is recognized, but the specific outcomes can vary among individuals .
  • Treatment of Peptic Ulcers

    • Application : Propantheline bromide is used in the prevention and treatment of peptic ulcers, which are open sores in the stomach .
    • Method : It works by reducing gastric acid secretion, which can help to prevent the formation of ulcers .
    • Results : By controlling the amount of gastric acid produced, it can help to heal existing ulcers and prevent new ones from forming .
  • Treatment of Gastroesophageal Reflux Disease (GERD)

    • Application : Propantheline bromide is used in the prevention and treatment of GERD, a condition where stomach acid frequently flows back into the tube connecting your mouth and stomach (esophagus) .
    • Method : It works by reducing gastric acid secretion, which can help to alleviate the symptoms of GERD .
    • Results : By controlling the amount of gastric acid produced, it can help to alleviate the symptoms of GERD, including heartburn .
  • Treatment of Excessive Salivation

    • Application : Propantheline bromide can be prescribed by dentists for certain patients who salivate excessively .
    • Method : It works by blocking the action of acetylcholine, a chemical messenger that stimulates salivary glands .
    • Results : By reducing the amount of saliva produced, it can make it easier to perform “dry” dentistry .
  • Adjunct Therapy in Treatment of Peptic Ulcer

    • Application : Propantheline bromide is used as an adjunct therapy in the treatment of peptic ulcer .
    • Method : It works by reducing gastric acid secretion, which can help to prevent the formation of ulcers .
    • Results : By controlling the amount of gastric acid produced, it can help to heal existing ulcers and prevent new ones from forming .
  • Treatment of Gastroesophageal Reflux Disease (GERD)

    • Application : Propantheline bromide is used in the prevention and treatment of GERD, a condition where stomach acid frequently flows back into the tube connecting your mouth and stomach (esophagus) .
    • Method : It works by reducing gastric acid secretion, which can help to alleviate the symptoms of GERD .
    • Results : By controlling the amount of gastric acid produced, it can help to alleviate the symptoms of GERD, including heartburn .
  • Treatment of Excessive Salivation

    • Application : Propantheline bromide can be prescribed by dentists for certain patients who salivate excessively .
    • Method : It works by blocking the action of acetylcholine, a chemical messenger that stimulates salivary glands .
    • Results : By reducing the amount of saliva produced, it can make it easier to perform “dry” dentistry .

Safety And Hazards

Propantheline bromide should be handled with personal protective equipment. Avoid dust formation. Avoid breathing mist, gas, or vapours. Avoid contacting with skin and eye .

properties

IUPAC Name

methyl-di(propan-2-yl)-[2-(9H-xanthene-9-carbonyloxy)ethyl]azanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30NO3.BrH/c1-16(2)24(5,17(3)4)14-15-26-23(25)22-18-10-6-8-12-20(18)27-21-13-9-7-11-19(21)22;/h6-13,16-17,22H,14-15H2,1-5H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLBIBBZXLMYSFF-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[N+](C)(CCOC(=O)C1C2=CC=CC=C2OC3=CC=CC=C13)C(C)C.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30NO3.Br, C23H30BrNO3
Record name PROPANTHELINE BROMIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20958
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2023519
Record name Propantheline bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2023519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

448.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Propantheline bromide appears as white crystals or white powder. Melting point 159-161 °C. Used therapeutically as an anticholinergic.
Record name PROPANTHELINE BROMIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20958
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Solubility

>67.3 [ug/mL] (The mean of the results at pH 7.4), greater than or equal to 100 mg/mL at 70 °F (NTP, 1992)
Record name SID855578
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4
Record name PROPANTHELINE BROMIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20958
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Product Name

Propantheline bromide

CAS RN

50-34-0
Record name PROPANTHELINE BROMIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20958
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Propantheline bromide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50-34-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propantheline bromide [USP:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050340
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PROPANTHELINE BROMIDE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757294
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Propanaminium, N-methyl-N-(1-methylethyl)-N-[2-[(9H-xanthen-9-ylcarbonyl)oxy]ethyl]-, bromide (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Propantheline bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2023519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Propantheline bromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.028
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PROPANTHELINE BROMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UX9Z118X9F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

318 to 322 °F (NTP, 1992)
Record name PROPANTHELINE BROMIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20958
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Propantheline bromide
Reactant of Route 2
Reactant of Route 2
Propantheline bromide
Reactant of Route 3
Reactant of Route 3
Propantheline bromide
Reactant of Route 4
Reactant of Route 4
Propantheline bromide
Reactant of Route 5
Propantheline bromide
Reactant of Route 6
Propantheline bromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.